molecular formula C7H8BIO3 B8258568 5-Iodo-2-methoxyphenylboronic acid CAS No. 1256781-75-5

5-Iodo-2-methoxyphenylboronic acid

Cat. No.: B8258568
CAS No.: 1256781-75-5
M. Wt: 277.85 g/mol
InChI Key: IFHSCVSQPKTMCY-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxyphenylboronic acid: is an organoboron compound that features both an iodine atom and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxyphenylboronic acid typically involves the borylation of 5-iodo-2-methoxyphenyl derivatives. One common method is the reaction of 5-iodo-2-methoxyphenyl halides with boronic acid reagents under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling. This reaction is crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. Boronic acids are known to interact with biological molecules, making them useful in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of complex organic molecules, including those used in electronic materials and polymers .

Mechanism of Action

Suzuki–Miyaura Coupling Mechanism: The mechanism involves three main steps:

Molecular Targets and Pathways: The primary target in these reactions is the palladium catalyst, which facilitates the formation of carbon-carbon bonds. The boronic acid group interacts with the palladium complex, enabling the transmetalation step .

Comparison with Similar Compounds

  • 2-Iodophenylboronic Acid
  • 4-Methoxyphenylboronic Acid
  • 2-Bromophenylboronic Acid
  • Phenylboronic Acid

Comparison: 5-Iodo-2-methoxyphenylboronic acid is unique due to the presence of both an iodine atom and a methoxy group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For instance, the iodine atom can participate in additional substitution reactions, while the methoxy group can influence the electronic properties of the molecule .

Properties

IUPAC Name

(5-iodo-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BIO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHSCVSQPKTMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282973
Record name B-(5-Iodo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256781-75-5
Record name B-(5-Iodo-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256781-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Iodo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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